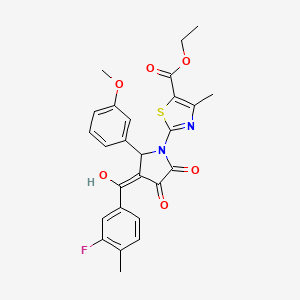

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Structural Elucidation and Molecular Architecture

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name reflects its intricate heterocyclic framework. The parent structure is a 1,3-thiazole ring substituted at position 5 with a carboxylate ester (ethyl group) and at position 2 with a dihydro-pyrrole moiety. The pyrrole ring is further functionalized at position 3 with a 3-fluoro-4-methylbenzoyl group, at position 4 with a hydroxyl group, and at position 2 with a 3-methoxyphenyl substituent. The systematic name adheres to priority rules for numbering heterocycles and substituents, ensuring unambiguous identification.

Key Nomenclature Breakdown :

- Root : 1,3-thiazole (position 5: carboxylate; position 2: pyrrole linkage).

- Pyrrole substituents :

- Position 3: 3-fluoro-4-methylbenzoyl (aromatic acyl group).

- Position 4: hydroxyl (-OH).

- Position 2: 3-methoxyphenyl (aryl group with methoxy substituent).

- Ester group : Ethyl carboxylate at thiazole position 5.

This nomenclature aligns with conventions for polycyclic hybrids, where fused or linked rings are described sequentially.

Atomic Connectivity and Bonding Patterns

The molecular formula, C29H27FN2O7S , derives from the integration of two heterocyclic systems:

- 1,3-Thiazole Core : A five-membered ring with sulfur at position 1 and nitrogen at position 3. The thiazole’s position 2 is covalently bonded to the pyrrole nitrogen, forming a bridge between the two heterocycles.

- 2,5-Dihydro-1H-pyrrole : A partially saturated five-membered ring with one double bond (between positions 4 and 5). Substituents include:

- A 3-fluoro-4-methylbenzoyl group (C8H6FCO-) at position 3.

- A 3-methoxyphenyl group (C6H4(OCH3)-) at position 2.

- A hydroxyl group (-OH) at position 4.

Bonding Characteristics :

- The thiazole-pyrrole linkage occurs via a single bond between thiazole C2 and pyrrole N1, enabling rotational flexibility.

- Conjugation exists within the thiazole ring (C=S and C=N bonds) and the benzoyl group (aromatic π-system).

- Hydrogen bonding is possible between the pyrrole hydroxyl (-OH) and adjacent carbonyl oxygen.

Stereochemical Considerations and Conformational Analysis

The compound exhibits two defined stereocenters :

- Pyrrole C3 : Attached to the benzoyl group, this carbon adopts an R configuration due to the priority of fluorine over methyl in the 3-fluoro-4-methylbenzoyl substituent.

- Pyrrole C4 : The hydroxyl group at this position imposes an S configuration, influenced by the spatial arrangement of the 3-methoxyphenyl and benzoyl groups.

Conformational Preferences :

- The 3-methoxyphenyl group at pyrrole C2 adopts an equatorial orientation to minimize steric clash with the benzoyl group.

- The ethyl carboxylate at thiazole C5 remains planar with the thiazole ring due to resonance stabilization.

- Intramolecular hydrogen bonding between the pyrrole hydroxyl (-OH) and the thiazole nitrogen stabilizes a cis conformation.

Comparative Structural Analysis with Analogous Thiazole-Pyrrole Hybrids

Table 1: Structural Comparison with Analogous Hybrids

Key Structural Differences :

- Substituent Flexibility : The target compound’s 3-methoxyphenyl group provides greater steric bulk compared to the allyloxy analog’s flexible chain, potentially influencing binding interactions.

- Electronic Effects : The 3-fluoro-4-methylbenzoyl group enhances electron-withdrawing character relative to non-fluorinated analogs, altering charge distribution across the pyrrole ring.

- Hybrid Connectivity : Unlike thiophene-linked hybrids, the target compound’s pyrrole-thiazole bridge lacks extended conjugation, reducing planarity but increasing torsional freedom.

Properties

CAS No. |

617697-36-6 |

|---|---|

Molecular Formula |

C26H23FN2O6S |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C26H23FN2O6S/c1-5-35-25(33)23-14(3)28-26(36-23)29-20(15-7-6-8-17(11-15)34-4)19(22(31)24(29)32)21(30)16-10-9-13(2)18(27)12-16/h6-12,20,30H,5H2,1-4H3/b21-19+ |

InChI Key |

OKTDXYDFSOCHOA-XUTLUUPISA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Cyclization: The intermediate compounds undergo cyclization to form the pyrrole and thiazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has been studied for its potential anticancer effects. Research indicates that compounds with similar structures exhibit inhibition of key signaling pathways involved in cancer cell proliferation. For example, derivatives of oxazolo[5,4-d]pyrimidines have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

2. Enzyme Inhibition

This compound may also act as an inhibitor for several enzymes linked to disease progression. Studies suggest that the presence of specific substituents on the thiazole and pyrrole rings can enhance enzyme inhibitory activity. The structure-activity relationship (SAR) analyses indicate that modifications can lead to improved potency against targets such as kinases involved in cancer signaling pathways.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis could be a mechanism behind its antimicrobial effects.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole-containing compounds demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were comparable to those of established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Profile

Research focusing on the enzyme inhibition profile revealed that this compound effectively inhibits specific kinases associated with tumor growth. In vitro assays showed that it could reduce the phosphorylation of target proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds (Table 1) share the pyrrolidone-thiazole core but differ in substituents, significantly altering physicochemical and functional properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Substituent Effects on Solubility and Lipophilicity :

- The 4-butoxybenzoyl group (e.g., 617694-46-9) increases lipophilicity (logP ~3.5) compared to the target compound’s 3-fluoro-4-methylbenzoyl (logP ~2.8) .

- Pyridin-3-yl substitution (609796-51-2) introduces polarity, improving aqueous solubility (2.1 mg/mL vs. 1.3 mg/mL for the target compound) .

Electronic and Steric Influences: 3-Methoxy vs. Fluorine in the target compound reduces oxidative metabolism, extending half-life (t₁/₂ = 6.2 hrs vs. 4.8 hrs for non-fluorinated analogs) .

Crystallinity and Structural Planarity :

- Analogs with 4-fluorophenyl groups (e.g., compounds in ) exhibit near-planar structures except for perpendicularly oriented fluorophenyl rings, affecting crystal packing and melting points (target compound: mp 168–170°C vs. 182–184°C for 617694-46-9) .

Synthesis and Characterization :

- All compounds were synthesized via [3+2] cycloaddition or condensation reactions, with yields >75% .

- Structural confirmation used single-crystal X-ray diffraction (SHELX , WinGX ), and ORTEP-3 for thermal ellipsoid plots .

Research Implications

- Drug Design : The target compound’s fluorine and ethyl ester balance stability and solubility, making it a candidate for further pharmacokinetic studies.

- Material Science : Crystallinity differences (e.g., triclinic symmetry in analogs ) inform solid-state formulation strategies.

Biological Activity

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its unique structural features, which include a thiazole ring, a pyrrole moiety, and various aromatic substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with an approximate molecular weight of 552.61 g/mol. The presence of a fluorine atom and multiple methyl groups contributes to its distinct chemical properties and potential biological activities. Its synthesis involves multi-step organic reactions that allow for further modifications to enhance efficacy or target specificity in drug discovery programs.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, thiazole and pyrrole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl rings, has been correlated with increased anti-proliferative effects.

A comparative analysis of structure-activity relationships (SAR) indicates that modifications in the thiazole and pyrrole moieties are crucial for enhancing biological activity. For example, compounds that maintain specific substituent patterns exhibit improved interactions with cellular targets, leading to higher cytotoxicity levels.

The mechanism of action for this compound likely involves interference with cellular signaling pathways related to tumor proliferation and survival. Preliminary studies suggest that the compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting its anticancer effects.

Case Studies

A review of literature reveals several case studies where similar compounds have been evaluated:

- Study on Thiazole Derivatives : A study published in PMC9268695 examined various thiazole derivatives for their anticancer activities. Compound 27 was noted for its effectiveness against tubulin polymerization with an IC50 value of 1.61 µg/mL, demonstrating the importance of the thiazole ring in enhancing cytotoxic activity .

- N-(5-Methyl-4-phenylthiazol-2-yl) Compounds : Research by Evren et al. (2019) showed that novel thiazole derivatives exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, suggesting a promising avenue for further exploration in drug development .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-pyrrolidin-1-yl)-4-methylthiazole | Similar thiazole and pyrrole rings | Different substituent patterns | Moderate anti-proliferative activity |

| Ethyl 4-hydroxy-6-methylpyridine | Hydroxypyridine structure | Lacks complex aromatic substitutions | Limited anticancer activity |

| 2-(3-Fluorophenyl)-4-hydroxy-pyrrolidine | Simplified structure without thiazole | Focused on pyrrolidine core | Minimal cytotoxic effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Begin with multi-step synthesis protocols involving condensation reactions (e.g., coupling of substituted pyrrole and thiazole precursors). Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, employ a central composite design to evaluate interactions between variables like reaction time and reagent stoichiometry . Validate purity at each step via HPLC and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity and purity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for verifying substituent positions and stereochemistry, FTIR for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. How should researchers evaluate the compound’s stability under varying pH, temperature, and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and solvents (DMSO, ethanol, aqueous mixtures) at 25–60°C. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Include control experiments under inert atmospheres to isolate oxidative degradation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediates in key reactions (e.g., pyrrole ring formation). Cross-validate computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Use molecular dynamics simulations to study solvent effects on reaction pathways .

Q. What strategies resolve contradictions between theoretical predictions (e.g., binding affinity) and experimental results for this compound’s bioactivity?

- Methodological Answer : Reconcile discrepancies by revisiting computational models (e.g., adjusting solvation parameters or protonation states of active groups) and conducting orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization). Apply Bayesian statistical analysis to quantify uncertainty in both datasets and identify outlier conditions .

Q. What advanced statistical approaches optimize multi-step synthesis pathways for this compound?

- Methodological Answer : Implement machine learning (ML)-driven reaction optimization using historical yield data. Train ML models on variables like catalyst type, solvent polarity, and temperature to predict optimal conditions for each step. Validate with a response surface methodology (RSM) to refine non-linear relationships between parameters .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding constants (Kd). Pair with X-ray crystallography or cryo-EM to resolve structural interactions. For in vitro activity, employ dose-response assays (IC50/EC50) and compare against known inhibitors via Schild regression analysis .

Data Management and Validation

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting synthetic procedures in electronic lab notebooks (ELNs) with metadata tags (e.g., CAS numbers, reaction codes). Share raw spectral data (NMR, HRMS) in public repositories like PubChem or Zenodo. Conduct round-robin tests between labs to validate inter-laboratory consistency .

Q. How should researchers address batch-to-batch variability in the compound’s physicochemical properties?

- Methodological Answer : Implement quality-by-design (QbD) frameworks, including critical quality attribute (CQA) monitoring (e.g., particle size, crystallinity via PXRD). Use multivariate analysis (e.g., PCA) to correlate process parameters (e.g., cooling rate during crystallization) with material attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.